molecular formula C2H2ClF B7768320 1-Chloro-1-fluoroethylene CAS No. 26948-99-2

1-Chloro-1-fluoroethylene

Cat. No.: B7768320
CAS No.: 26948-99-2
M. Wt: 80.49 g/mol
InChI Key: FPBWSPZHCJXUBL-UHFFFAOYSA-N
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Description

1-Chloro-1-fluoroethylene (CAS 2317-91-1) is a halogenated hydrocarbon with the molecular formula C₂H₂ClF and a molecular mass of 80.49 g/mol . It is a colorless, highly flammable gas with a boiling point of approximately -25°C and a vapor pressure of 3720 mmHg at 25°C . Structurally, it features a double bond between two carbon atoms, with chlorine and fluorine substituents on the same carbon (Figure 1).

The compound is utilized in pharmaceutical and agrochemical synthesis as a building block for more complex molecules . Its reactivity stems from the electron-withdrawing effects of the halogens, making it a versatile intermediate in organofluorine chemistry. Notably, it exhibits positron binding energy of 5 meV, intermediate between fully chlorinated and fluorinated analogs .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-1-fluoroethene
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InChI

InChI=1S/C2H2ClF/c1-2(3)4/h1H2
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InChI Key

FPBWSPZHCJXUBL-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C=C(F)Cl
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C2H2ClF
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DSSTOX Substance ID

DTXSID5073290
Record name Ethene, 1-chloro-1-fluoro-
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Molecular Weight

80.49 g/mol
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Physical Description

Liquefied gas; [Alfa Aesar MSDS]
Record name 1-Chloro-1-fluoroethylene
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CAS No.

2317-91-1, 26948-99-2
Record name Ethene, 1-chloro-1-fluoro-
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Record name 1-Chloro-1-fluoroethylene
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Record name Ethene, chlorofluoro-
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Record name Ethene, 1-chloro-1-fluoro-
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Preparation Methods

Reaction Conditions and Mechanism

  • Base Selection : Aqueous or alcoholic KOH is commonly employed, with ethanol serving as a solvent to facilitate the reaction.

  • Temperature : The reaction is conducted under reflux conditions (typically 70–100°C) to ensure sufficient energy for elimination.

  • Mechanism : The base abstracts a β-hydrogen atom from the carbon adjacent to the chlorine, leading to the formation of a double bond and the release of HCl. This E2 elimination mechanism favors anti-periplanar geometry between the departing hydrogen and chlorine atoms.

Challenges and Optimizations

  • Byproduct Formation : Competing elimination pathways may produce minor byproducts such as 1,1-difluoroethylene (CF₂=CH₂) if over-dehydrohalogenation occurs.

  • Purification : The gaseous product is typically isolated via fractional distillation under reduced pressure to separate it from unreacted starting material and byproducts.

Chlorination of 1,1-Difluoroethylene Under UV Irradiation

A second method involves the radical-mediated chlorination of 1,1-difluoroethylene (CF₂=CH₂) using molecular chlorine (Cl₂) under ultraviolet (UV) light. This approach leverages the reactivity of chlorine radicals to substitute a fluorine atom on the ethylene backbone. The reaction proceeds as follows:

CF2=CH2+Cl2UVCFCl=CH2+HF\text{CF}2\text{=CH}2 + \text{Cl}2 \xrightarrow{\text{UV}} \text{CFCl=CH}2 + \text{HF}

Reaction Dynamics

  • Radical Initiation : UV light cleaves Cl₂ into chlorine radicals (Cl- ), which abstract a fluorine atom from 1,1-difluoroethylene, forming HF and a carbon-centered radical.

  • Propagation : The radical intermediate reacts with another Cl₂ molecule to yield the final product and regenerate a chlorine radical.

  • Termination : Radical recombination steps halt the chain reaction, necessitating careful control of Cl₂ stoichiometry to minimize over-chlorination.

Process Parameters

  • Light Intensity : Optimal UV wavelength ranges between 300–400 nm to maximize radical generation without degrading the product.

  • Temperature : Conducted at ambient or slightly elevated temperatures (25–50°C) to balance reaction rate and selectivity.

  • Safety Considerations : Excess Cl₂ and HF byproducts require scrubbing systems to prevent corrosion and toxic exposure.

Comparative Analysis of Methods

Method Reactants Conditions Catalyst Yield Advantages Limitations
DehydrohalogenationCF₂Cl-CH₂Cl, KOHReflux in ethanol, 70–100°CNoneNot reportedHigh selectivity for target productRequires multi-step purification
ChlorinationCF₂=CH₂, Cl₂UV light, 25–50°CNoneNot reportedSingle-step synthesisByproduct (HF) management critical

Emerging Techniques and Innovations

Recent advances in electrochemical fluorination (ECF) and plasma-assisted synthesis offer promising alternatives for selective halogenation. For instance, ECF employs fluoride ions in non-aqueous electrolytes to substitute chlorine atoms under mild conditions . Plasma techniques generate reactive fluorine species without hazardous reagents, though scalability remains a hurdle.

Chemical Reactions Analysis

Anaerobic Reductive Dechlorination

1-Chloro-1-fluoroethylene undergoes microbial reductive dechlorination to fluoroethene (FE, CH₂=CHF) under anaerobic conditions. In cultures derived from trichloroethene (TCE)-degrading consortia:

  • Kinetic parameters :

    Parameter1,1-CFEVinyl Chloride (VC)
    Half-saturation (Kₛ)87 μM63 μM
    Maximum rate (kₘₐₓX)350 μM/day334 μM/day

    Acetylene inhibits both 1,1-CFE and VC transformation via competitive inhibition, with Kₛ values serving as inhibition constants .

Catalytic Decomposition on Chromium Oxide

Over stoichiometric Cr₂O₃ (101̄2) surfaces, CFCl=CH₂ decomposes via sequential dehydrohalogenation:

  • Primary reaction :

    CFCl2CH2ClCFCl=CH2+HCl(via C–Cl cleavage)\text{CFCl}_2\text{CH}_2\text{Cl} \rightarrow \text{CFCl=CH}_2 + \text{HCl} \quad (\text{via C–Cl cleavage})
  • Secondary reaction :

    CFCl=CH2HC≡CH+HCl/HF(rate-limited by β-Cl elimination)\text{CFCl=CH}_2 \rightarrow \text{HC≡CH} + \text{HCl/HF} \quad (\text{rate-limited by } \beta\text{-Cl elimination})

Surface chlorine accumulation deactivates the catalyst by blocking Cr³⁺ sites .

Reactions on γ-Alumina Catalysts

γ-Alumina promotes three primary pathways for CFCl=CH₂ :

  • Dehydrohalogenation :

    CFCl=CH2CF=CH+HCl\text{CFCl=CH}_2 \rightarrow \text{CF=CH} + \text{HCl}
  • Hydrohalogenation :

    CFCl=CH2+HXCFClXCH3(X = F, Cl)\text{CFCl=CH}_2 + \text{HX} \rightarrow \text{CFClXCH}_3 \quad (\text{X = F, Cl})
  • Halogen exchange :

    CFCl=CH2+HFCF₂=CH2+HCl\text{CFCl=CH}_2 + \text{HF} \leftrightarrow \text{CF₂=CH}_2 + \text{HCl}

    Adsorption enthalpies (−ΔHₐdₛ) range from 40–60 kJ/mol, indicating strong surface interactions .

Intermolecular Interactions with Acetylene

Rotational spectroscopy reveals a hydrogen-bonded complex between CFCl=CH₂ and acetylene (HC≡CH):

  • Primary interaction : F atom of CFCl=CH₂ acts as a Lewis base to the acetylenic H .

  • Secondary interaction : π-system of HC≡CH aligns with the ethylene H atom cis to F .

    Structural parameters (MP2/6-311G++(2d,2p)):

    ParameterValue (Å/°)
    F···H–C distance2.12
    H-bond angle (F···H–C)165°

Solvent Effects on Coupling Constants

Dielectric properties of solvents modulate NMR coupling constants in CFCl=CH₂ :

Coupling TypeSolvent (ε)Coupling Constant (Hz)
cis H–F (Jₖ)CCl₄ (2.2)7.6
CH₃CN (37.5)12.3
trans H–F (Jₜ)CCl₄36.9
CH₃CN38.6

The cis coupling (Jₖ) correlates with √ε, while trans coupling (Jₜ) depends on solvent dispersion forces .

Scientific Research Applications

Chemical Synthesis

1-Chloro-1-fluoroethylene serves as a precursor in the synthesis of various fluorinated compounds. Its reactivity allows for the introduction of fluorine into organic molecules, which is valuable in pharmaceuticals and agrochemicals. The compound can be synthesized from 1-bromo-2,2-dichloro-2-fluoroethane, providing a high yield of the desired product .

Table 1: Synthesis Pathways for this compound

Starting MaterialReaction ConditionsYield (%)
1-Bromo-2,2-dichloro-2-fluoroethaneDehydrohalogenationHigh
1-Chloro-2,2-dichloro-2-fluoroethaneElimination reactionModerate

Spectroscopic Applications

The vibrational spectra of this compound have been extensively studied using infrared spectroscopy. These studies provide insights into its molecular structure and dynamics, which are critical for understanding its behavior in various environments. The absorption cross-sections have been measured, facilitating the detection and monitoring of this compound in atmospheric studies .

Table 2: Key Spectroscopic Data for this compound

PropertyValue
Wavenumber Range (cm⁻¹)400 – 6400
Major Absorption Bandsν11 (A''), ν2 (A'), ν1 (A')
Ionization Energy (eV)Computed via CBS method

Environmental Monitoring

Due to its potential toxicity, monitoring the presence of this compound in the environment is essential. Accurate spectroscopic data supports the development of detection methods to ensure safety in industrial settings and during accidental releases. Studies have shown that this compound can be effectively monitored using advanced spectroscopic techniques .

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty polymers and resins. Its properties as a monomer allow for the creation of materials with enhanced thermal stability and chemical resistance. This makes it valuable in applications such as coatings, adhesives, and sealants.

Case Studies

Case Study 1: Fumigation Efficacy
Research has demonstrated that fumigation with compounds like sulfuryl fluoride can effectively eradicate pests while ensuring that compounds like this compound are monitored due to their volatility and potential environmental impact .

Case Study 2: Toxicity Assessment
Studies assessing the toxicity of this compound highlight its irritant effects on respiratory tracts and skin, necessitating careful handling in laboratory and industrial environments .

Mechanism of Action

The mechanism of action of 1-chloro-1-fluoroethylene involves its reactivity due to the presence of both chlorine and fluorine atoms. These atoms can participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and conditions used .

Comparison with Similar Compounds

Table 1: Key Properties of 1-Chloro-1-fluoroethylene and Analogous Compounds

Compound Molecular Formula CAS No. Boiling Point (°C) Binding Energy (meV) Key Applications
This compound C₂H₂ClF 2317-91-1 -25 5 Pharmaceuticals
1-Chloro-2-fluoroethylene C₂H₂ClF 460-16-2 N/A N/A Spectroscopic studies
cis-1-Chloro-2-fluoroethylene C₂H₂ClF N/A N/A N/A Molecular structure research
1-Chloro-1,1-difluoroethane C₂H₃ClF₂ 75-68-3 N/A N/A Refrigerant
1-Chloro-1-fluoroethane C₂H₄ClF 1615-75-4 N/A N/A Industrial solvents

Structural Insights :

  • 1-Chloro-2-fluoroethylene (CAS 460-16-2) shares the same molecular formula but differs in halogen positioning, with chlorine and fluorine on adjacent carbons. This structural isomerism significantly impacts dipole moments and reactivity .
  • 1-Chloro-1,1-difluoroethane is a saturated analog with two fluorine atoms on the same carbon, reducing double-bond reactivity and increasing stability for refrigeration applications .

Spectroscopic and Computational Studies

Table 2: Spectroscopic Techniques and Findings

Compound Spectroscopic Method Key Findings Reference
This compound Microwave Fourier Transform Rotational constants and hyperfine splitting due to Cl quadrupole coupling
This compound Millimeter-Wave Spectroscopy Precise rotational transitions and molecular geometry
cis-1-Chloro-2-fluoroethylene Ab initio + Microwave Spectroscopy Planar structure with halogen-dependent dipole alignment
This compound–HCl complex Microwave Rotational Spectrum "Top binding to fluorine" structure, contradicting MP2/6-311++G(2d,2p) predictions

Key Observations :

  • The microwave spectrum of this compound reveals chlorine nuclear quadrupole coupling effects, critical for determining its hyperfine structure .
  • Computational models (e.g., MP2/6-311++G(2d,2p)) occasionally fail to predict experimental geometries, as seen in its HCl complex, highlighting the need for empirical validation .

Polymerization and Material Science

  • Poly(this compound) belongs to the vinylidene polymer family, with a backbone structure of −CFCl−CH₂− . Its tacticity has been resolved using ³D-NMR , revealing syndiotactic predominance .
  • Compared to poly(1,1-difluoroethylene) (PVDF), the chlorine substituent in poly(this compound) reduces crystallinity but enhances chemical resistance .

Toxicity and Environmental Impact

  • This compound is classified as highly flammable (Risk Phrase: R12) and requires stringent handling to avoid inhalation .
  • As an HCFC (Hydrochlorofluorocarbon), its environmental impact is less severe than CFCs, but it still contributes to ozone depletion .

Biological Activity

1-Chloro-1-fluoroethylene (C2H2ClF), also known as vinyl fluoride, is a halogenated alkene with notable industrial applications, particularly in the production of fluorinated polymers. This article explores its biological activity, including toxicity, metabolic effects, and potential health risks based on diverse research findings.

This compound is characterized by the presence of chlorine and fluorine atoms attached to a double-bonded carbon framework. Its molecular structure can be represented as follows:

C2H2ClF\text{C}_2\text{H}_2\text{ClF}

This compound is highly flammable and is recognized as a potential irritant to the eyes and respiratory tract .

Acute Toxicity

Research indicates that this compound exhibits acute toxicity primarily through inhalation exposure. The primary route of exposure in occupational settings is via inhalation, leading to symptoms such as irritation of the respiratory tract . The acute toxicity levels have been classified based on various studies, which suggest that the compound poses significant health risks at elevated concentrations.

Chronic Effects

Long-term exposure studies have demonstrated that this compound may lead to chronic health effects. For instance, animal studies have shown increased incidences of lung tumors in rats exposed to high concentrations over extended periods. Specifically, a study involving Sprague-Dawley rats revealed a dose-related increase in primary lung tumors, with significant tumor development at concentrations as low as 25 ppm .

Metabolic Pathways

The metabolism of this compound involves biotransformation processes that can lead to the formation of toxic metabolites. Studies indicate that the rate of biotransformation is approximately one-fifth that of vinyl chloride, suggesting that this compound may accumulate in biological systems .

Biochemical Interactions

Intermediate metabolites from this compound have been shown to interact with cytochrome P450 enzymes, potentially inhibiting the metabolism of other substances. This interaction raises concerns about the compound's ability to affect drug metabolism and overall biochemical pathways within organisms .

Case Study: Occupational Exposure

A notable case study involved firefighters exposed to high levels of hydrogen fluoride during a chemical spill incident involving this compound. Symptoms reported included respiratory distress and eye irritation, highlighting the acute effects associated with exposure to this compound .

Laboratory Studies

Laboratory experiments have demonstrated that exposure to vinyl fluoride can lead to genetic mutations in various cell lines. For example, studies conducted on Chinese hamster ovary cells indicated that this compound induced gene mutations in the presence of an exogenous metabolic system .

Summary of Biological Activity

The biological activity of this compound can be summarized as follows:

Biological Effect Findings
Acute Toxicity Irritation to eyes and respiratory tract; significant health risks at high concentrations
Chronic Effects Increased lung tumors in animal studies; dose-dependent relationship observed
Metabolic Pathways Slow biotransformation; potential accumulation in biological systems
Genotoxicity Induction of gene mutations in laboratory settings

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for characterizing the molecular structure of 1-chloro-1-fluoroethylene?

  • Methodological Answer : Fourier transform microwave (FTMW) spectroscopy and infrared (IR) spectroscopy are primary techniques. FTMW spectroscopy (6–21 GHz range) determines rotational constants and nuclear quadrupole coupling tensors, which are critical for analyzing hyperfine splitting and molecular geometry . IR spectroscopy identifies vibrational modes, particularly C-Cl and C-F stretching frequencies, to assess bond strengths and symmetry . For isotopic studies (e.g., deuterated analogs), rotational constants are refined using least-squares fitting with vibration-rotation interaction corrections derived from ab initio force fields .

Q. How is this compound synthesized in laboratory settings?

  • Methodological Answer : Common methods include (1) dehydrohalogenation of 1,1,2-trichloro-1-fluoroethane using a strong base (e.g., KOH/ethanol) under controlled temperature (70–90°C), and (2) gas-phase catalytic fluorination of 1,1-dichloroethylene with HF in the presence of Cr₂O₃/Al₂O₃ catalysts . Purity is ensured via fractional distillation, with GC-MS validation to monitor by-products like cis/trans isomers .

Q. What are the key physico-chemical properties of this compound relevant to experimental design?

  • Methodological Answer : The compound (C₂H₂ClF, MW 80.5 g/mol) has a boiling point of –25°C and vapor pressure >1 atm at 25°C, requiring cryogenic handling for gas-phase studies . Its dipole moment (~1.2 D) and quadrupole coupling constants (e.g., χₐₐ(³⁵Cl) = –74.3 MHz) influence rotational spectra interpretation . Solubility in nonpolar solvents (e.g., hexane) is preferred for NMR studies to minimize solvent interactions .

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